Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate
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Description
“Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate” is a chemical compound. Its molecular formula is C13H13ClO4 . It is related to the compound “Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate” which is listed in ChemSpider .
Synthesis Analysis
While specific synthesis methods for “Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate” were not found, related compounds have been synthesized and studied. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) . Another study discussed the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate in a microfluidic chip reactor .
Scientific Research Applications
Enzyme-Catalyzed Asymmetric Reduction
A significant application of Ethyl 4-chloro-3-oxobutanoate is in enzyme-catalyzed asymmetric reduction. This process involves NADPH-dependent aldehyde reductase, isolated from Sporobolomyces salmonicolor, to produce ethyl (R)-4-chloro-3-hydroxybutanoate with high enantiomeric excess. This method is advantageous due to its efficiency in overcoming substrate instability and enzyme inhibition in aqueous systems (Shimizu et al., 1990).
Biosynthesis of Chiral Drug Precursors
Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of chiral drugs like statins, can be synthesized from ethyl 4-chloro-3-oxobutanoate. This process employs biocatalysis, characterized by low cost, mild conditions, and high yield, making it a practical option for industrial drug production. Notably, novel carbonyl reductases have been identified for this purpose, highlighting the ongoing advancements in this field (Ye et al., 2011).
Microbial Asymmetric Reduction for Chiral Intermediates
Microbial cells, such as Escherichia coli and Candida magnoliae, have been used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to produce chiral intermediates like ethyl (R)-4-chloro-3-hydroxybutanoate. This method is notable for its high enantiomeric excess and efficiency, offering a practical approach for synthesizing chiral compounds required in pharmaceuticals (Kataoka et al., 1997).
Green Chemistry Applications
In the realm of green chemistry, ethyl 4-chloro-3-oxobutanoate has been utilized in environmentally friendly reactions. For instance, its reaction with aryl aldehydes in an aqueous medium, catalyzed by boric acid, leads to the formation of 4H-isoxazol-5(4H)-ones. This method is appreciated for its simplicity, efficiency, and high yield, aligning with green chemistry principles (Kiyani & Ghorbani, 2015).
properties
IUPAC Name |
ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-3-17-13(16)7-6-12(15)10-4-5-11(14)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHGWXKRISPCQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645859 |
Source
|
Record name | Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate | |
CAS RN |
951890-12-3 |
Source
|
Record name | Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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